molecular formula C10H8F2O B13448464 (1-Fluorocyclopropyl)(4-fluorophenyl)methanone CAS No. 103543-82-4

(1-Fluorocyclopropyl)(4-fluorophenyl)methanone

Cat. No.: B13448464
CAS No.: 103543-82-4
M. Wt: 182.17 g/mol
InChI Key: MKMIWVARHSFMBD-UHFFFAOYSA-N
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Description

(1-Fluorocyclopropyl)(4-fluorophenyl)methanone is a chemical compound that features a fluorinated cyclopropyl group attached to a fluorophenyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopropyl)(4-fluorophenyl)methanone can be achieved through several methods. One notable method involves the Stille cross-coupling reaction, where a (1-fluorocyclopropyl)tin reagent is used to introduce the fluorocyclopropyl group to an aryl halide . This reaction is catalyzed by palladium and is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Stille cross-coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopropyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Fluorocyclopropyl)(4-fluorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Fluorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
  • (1-Bromocyclopropyl)(4-fluorophenyl)methanone
  • (1-Methylcyclopropyl)(4-fluorophenyl)methanone

Uniqueness

(1-Fluorocyclopropyl)(4-fluorophenyl)methanone is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various applications .

Properties

CAS No.

103543-82-4

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

(1-fluorocyclopropyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C10H8F2O/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2

InChI Key

MKMIWVARHSFMBD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

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